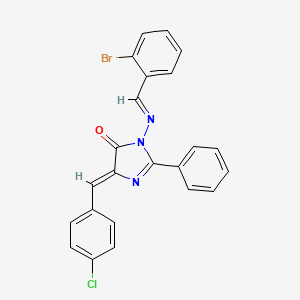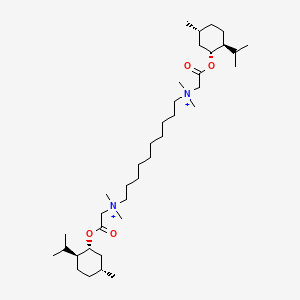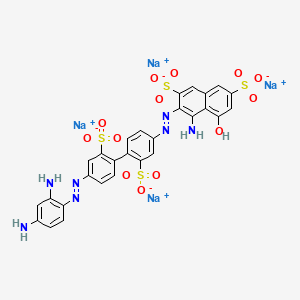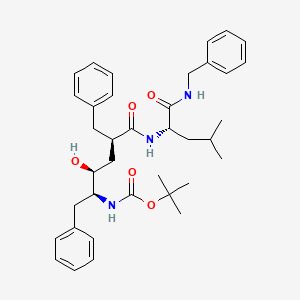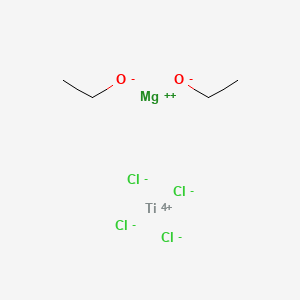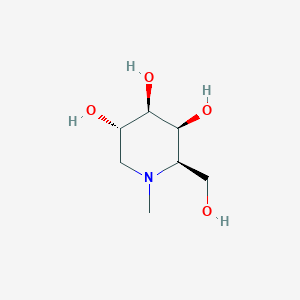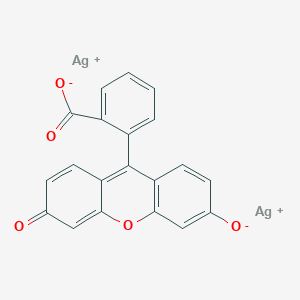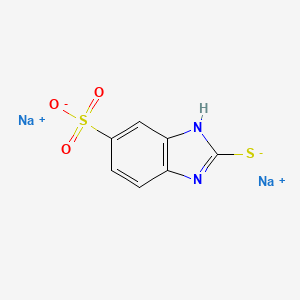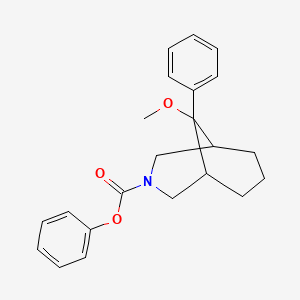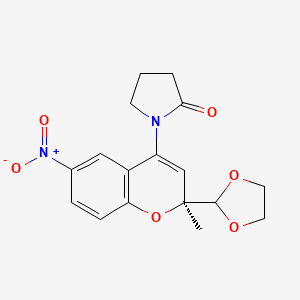
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt is a synthetic lung surfactant used to treat infant respiratory distress syndrome . It is a phosphoglyceride, a type of phospholipid, which plays a crucial role in reducing surface tension in the alveoli of the lungs, preventing their collapse and aiding in proper respiratory function .
Méthodes De Préparation
The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt involves the esterification of glycerol with palmitic acid and oleic acid, followed by the phosphorylation of the resulting diacylglycerol . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the correct formation of the ester bonds. Industrial production methods may involve large-scale esterification and phosphorylation processes, utilizing automated systems to maintain consistency and purity .
Analyse Des Réactions Chimiques
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products, which may affect the stability of the compound.
Reduction: Reduction reactions can alter the fatty acid chains, potentially changing the compound’s properties.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different phospholipid derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt has a wide range of scientific research applications:
Chemistry: It is used in studies involving lipid bilayers and membrane dynamics.
Biology: The compound is utilized in research on cell membranes and lipid-protein interactions.
Mécanisme D'action
The primary mechanism of action of 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt is the reduction of interfacial tension at the air/water interfaces in the alveoli . This reduction in tension prevents the alveolar membranes from collapsing, thereby maintaining proper lung function and aiding in respiration. The molecular targets involved include the alveolar surfactant proteins and lipids, which interact with the compound to stabilize the alveolar structure .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt include:
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): Another phospholipid used in biophysical experiments and studies on lipid rafts.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG): Used in studies involving negatively charged synthetic lipid monolayers and bilayers.
The uniqueness of this compound lies in its specific application as a synthetic lung surfactant, which is critical for treating respiratory distress syndrome in premature infants .
Propriétés
Numéro CAS |
300733-63-5 |
|---|---|
Formule moléculaire |
C40H80NO10P |
Poids moléculaire |
766.0 g/mol |
Nom IUPAC |
azanium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C40H77O10P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);1H3/b18-17-;/t37?,38-;/m1./s1 |
Clé InChI |
WFYVYFVKHCDATR-XQYKCTAGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[NH4+] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


